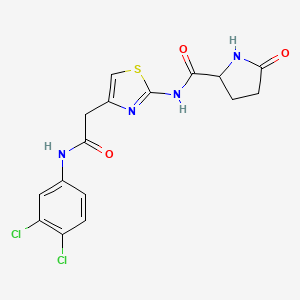

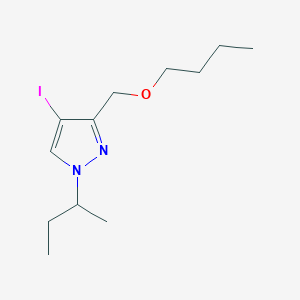

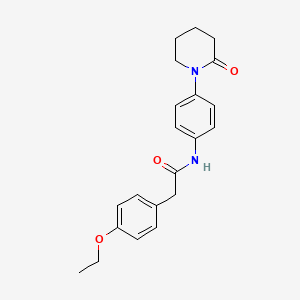

![molecular formula C19H25N3O2 B2867023 Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 2460739-46-0](/img/structure/B2867023.png)

Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate” is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The empirical formula is C11H20N2O2 .

Molecular Structure Analysis

The molecular weight of this compound is 212.29 . The SMILES string isCC(C)(C)OC(=O)N1C[C@@H]2CCN[C@@H]2C1 , and the InChI is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 . Physical And Chemical Properties Analysis

The compound is a colorless to light yellow liquid . It is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Organocatalyzed Synthesis

The compound tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is related to the field of organocatalysis, where it has been synthesized through an organocatalyzed process. A study disclosed the synthesis starting from Boc-tetramic acid and benzylidenemalononitrile, employing two bifunctional noncovalent organocatalysts. This process yielded a racemic mixture of the product, confirmed through various spectroscopic methods such as high-resolution mass-spectrometry, 1H- and 13C-NMR, HSQC, and IR spectroscopy, highlighting the compound's relevance in the synthesis of complex organic molecules (Hozjan et al., 2023).

Synthesis in Porphyrin Chemistry

Another application involves the synthesis of meso,β-propanoporphyrins from 4,5,6,7-tetrahydro-1H-indoles, a process that can be related to the chemistry of the compound . Through a variation of the Knorr pyrrole condensation and subsequent reactions, these porphyrins have been prepared, demonstrating the compound's potential utility in the synthesis of porphyrin derivatives, which are crucial for various applications including catalysis, photodynamic therapy, and materials science (Lash, 1998).

Characterization and Analysis Studies

The compound has been central to studies involving its characterization and analysis. For instance, derivatives of similar structural motifs have been synthesized and characterized using various spectroscopic techniques, including FTIR, 1H, and 13C NMR. These studies provide insights into the structural aspects of such compounds and their potential reactivity and applications in further chemical transformations (Çolak et al., 2021).

Applications in Polymer and Materials Science

Furthermore, the compound's derivatives have found applications in polymer and materials science. For example, synthesis routes involving similar compounds have been developed to create polymers with specific functional properties. These methodologies include ring-opening metathesis polymerization (ROMP) and subsequent chemical modifications, showcasing the compound's versatility in contributing to the development of new materials with potential applications ranging from biodegradable polymers to advanced electronic devices (Wagaman & Grubbs, 1997).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-18(2,3)24-17(23)22-11-16-10-21(13-19(16,12-20)14-22)9-15-7-5-4-6-8-15/h4-8,16H,9-11,13-14H2,1-3H3/t16-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIUYILSAUWYMG-QFBILLFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C#N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@@]2(C1)C#N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

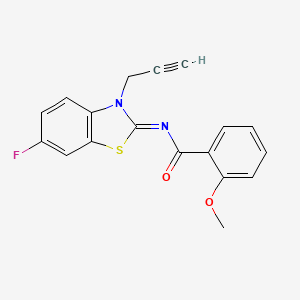

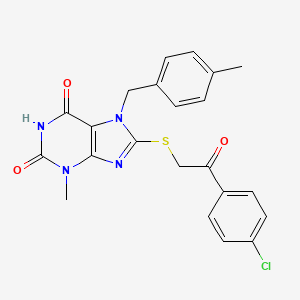

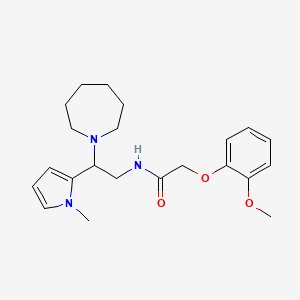

![[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2866941.png)

![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)

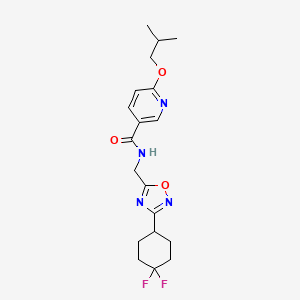

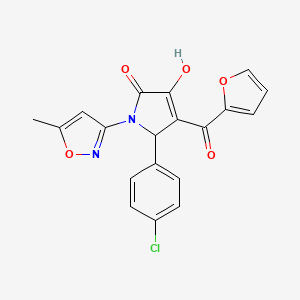

![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)

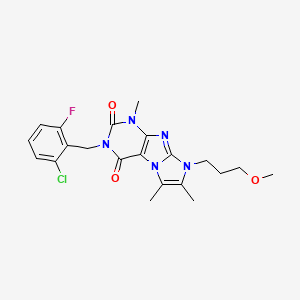

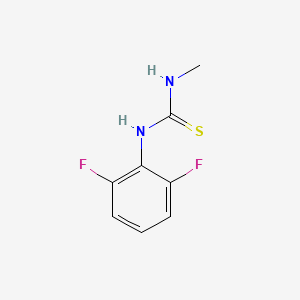

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)